molecular formula C8H7N5 B12930343 4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Cat. No.: B12930343
M. Wt: 173.17 g/mol
InChI Key: JKSUURRQHWYZBG-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Industrial production methods often focus on optimizing yield and purity, utilizing scalable processes that ensure safety and efficiency .

Chemical Reactions Analysis

4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain kinases and enzymes, disrupting key pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the inhibition of viral replication .

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

InChI

InChI=1S/C8H7N5/c1-5-11-8(10)7-2-6(3-9)4-13(7)12-5/h2,4H,1H3,(H2,10,11,12)

InChI Key

JKSUURRQHWYZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C2C(=N1)N)C#N

Origin of Product

United States

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